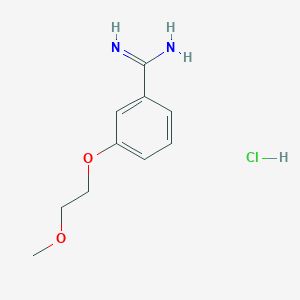![molecular formula C13H20FN3 B1519569 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 1019628-04-6](/img/structure/B1519569.png)
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Vue d'ensemble
Description
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, also known as FPEA, is a compound with promising potential in numerous scientific fields. It has a molecular formula of C13H20FN3 and a molecular weight of 237.32 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a new piperazine derivative involved the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of FPEA consists of a fluoro-phenyl group attached to an ethan-1-amine moiety, which is further connected to a 4-methylpiperazin-1-yl group .Applications De Recherche Scientifique
Anti-inflammatory Applications
FPEA has been studied for its potential anti-inflammatory effects. Research indicates that compounds similar to FPEA can reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α, which are crucial in the inflammatory process . This suggests that FPEA could be beneficial in treating conditions characterized by inflammation, such as arthritis or asthma.
Analgesic Effects
The compound’s structure is conducive to analgesic properties. Studies on related piperazine derivatives have shown effectiveness in reducing pain in animal models, such as the acetic acid-induced abdominal writhing test and the formalin-induced pain test . This points to FPEA’s potential use in pain management.
Antipsychotic Potential
FPEA’s structural similarity to compounds with known antipsychotic activity suggests it may interact with multiple neurotransmitter receptors, including dopaminergic and serotonergic systems . This could make FPEA a candidate for the development of new atypical antipsychotic medications with fewer side effects than current treatments.
Neuroprotective Properties
Given the neuropharmacological profile of related compounds, FPEA might offer protection against neurotoxicity, which is a significant concern in conditions like schizophrenia and dementia . Its potential to ameliorate NMDA receptor hypofunction could be particularly valuable in neurodegenerative diseases.
Anti-nociceptive Activity
FPEA may possess anti-nociceptive activities, which could inhibit the sensation of pain without affecting consciousness. This property is beneficial for developing new anesthetics or pain relief medications that do not have the sedative effects of current drugs .
Acute Toxicity Assessment
The safety profile of a compound is paramount in its application. Related piperazine derivatives have been evaluated for acute oral systemic toxicity and have shown to be within acceptable limits for further study . This information is crucial for advancing FPEA into preclinical and clinical trials.
Propriétés
IUPAC Name |
1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(15)12-9-11(14)3-4-13(12)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGRTXQCLEWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
CAS RN |
1019628-04-6 | |
| Record name | 1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)
amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)




